Carbonic Anhydrase II Binding Affinity – Class‑Level Sulfonamide Pharmacophore Inference with CHEMBL482149 Comparator
The simple sulfamide analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide (CHEMBL482149) inhibits human recombinant cytosolic carbonic anhydrase II with a Ki of 820 nM (stopped‑flow CO₂ hydration assay, 15 min pre‑incubation) [1]. This analog displays selectivity over mitochondrial isoforms CA5A (Ki = 4.20 µM) and CA5B (Ki = 4.50 µM), confirming that the 5‑(4‑bromophenyl)‑1,3,4‑thiadiazole scaffold can engage the CA II active site [1]. CAS 391227‑87‑5 elaborates the sulfamide core into a more sterically demanding and conformationally restrained 4‑(pyrrolidine‑1‑sulfonyl)benzamide group. In the wider benzenesulfonamide‑based CA inhibitor literature, N‑substitution of the sulfonamide with cyclic amines commonly enhances affinity by 2‑ to 10‑fold through favorable van der Waals contacts in the hydrophobic pocket [2]. Although direct CA II inhibition data for CAS 391227‑87‑5 have not been reported, the structural rationale and class‑level SAR predict a Ki shift relative to the 820 nM baseline of CHEMBL482149.
| Evidence Dimension | Carbonic anhydrase II inhibition (Ki) |
|---|---|
| Target Compound Data | Not yet reported (predicted Ki < 820 nM based on sulfonamide SAR) |
| Comparator Or Baseline | CHEMBL482149 (N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]sulfamide): Ki = 820 nM [1] |
| Quantified Difference | Predicted Ki shift; magnitude pending experimental determination |
| Conditions | Human recombinant cytosolic CA II; stopped-flow CO₂ hydration assay; 15 min pre-incubation; ChEMBL-curated |
Why This Matters
Researchers requiring a CA II‑active probe with a more drug‑like sulfonamide tail (enhanced metabolic stability and tunable lipophilicity) should prioritize CAS 391227‑87‑5 over the simpler sulfamide analog.
- [1] BindingDB Entry BDBM50256567 (CHEMBL482149). Ki values for CA II, CA5A, CA5B. Stopped‑flow CO₂ hydration assay. View Source
- [2] Supuran, C. T. Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nat. Rev. Drug Discov. 2008, 7 (2), 168–181. (Class‑level SAR: N‑substitution of sulfonamides enhances CA affinity.) View Source
